molecular formula C11H13NO B13043795 1-Amino-1-(3-ethenylphenyl)propan-2-one

1-Amino-1-(3-ethenylphenyl)propan-2-one

Cat. No.: B13043795
M. Wt: 175.23 g/mol
InChI Key: SYRGFCJSULJMEJ-UHFFFAOYSA-N
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Description

1-Amino-1-(3-ethenylphenyl)propan-2-one is a β-ketoamine derivative characterized by a propan-2-one backbone substituted with an amino group and a 3-ethenylphenyl (vinylphenyl) moiety.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-amino-1-(3-ethenylphenyl)propan-2-one

InChI

InChI=1S/C11H13NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-7,11H,1,12H2,2H3

InChI Key

SYRGFCJSULJMEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1)C=C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-ethenylphenyl)propan-2-one can be achieved through several methods. One common approach involves the reaction of 3-ethenylbenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene intermediate to yield the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and reducing agents like sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-ethenylphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, secondary alcohols, and various amide derivatives .

Scientific Research Applications

1-Amino-1-(3-ethenylphenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-ethenylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The chemical behavior of 1-Amino-1-(3-ethenylphenyl)propan-2-one is influenced by its substituents. Below is a comparison with structurally related compounds:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound 3-Ethenylphenyl, amino C₁₁H₁₁NO 177.2 Potential use in corrosion inhibition*
1-(4-Bromophenylimino)-1(phenylhydrazono)-propan-2-one 4-Bromophenyl, phenylhydrazono C₁₅H₁₂BrN₃O 330.2 Corrosion inhibition (90.4–93.2% efficiency)
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride 3-Chlorophenyl, amino (HCl salt) C₉H₁₁Cl₂NO 220.1 Pharmaceutical intermediate
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-Trifluoromethyl C₁₀H₉F₃O 202.2 High electronegativity for catalysis
1-(3-Aminophenyl)propan-1-one 3-Aminophenyl C₉H₁₁NO 149.2 Precursor for heterocyclic synthesis

Notes:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in enhances electrophilicity, favoring nucleophilic reactions.
  • Amino Group Placement: The amino group in 1-(3-aminophenyl)propan-1-one is directly on the aromatic ring, reducing steric hindrance compared to the target compound’s amino substitution on the propan-2-one backbone.
  • Corrosion Inhibition: Hydrazone derivatives (e.g., ) exhibit high inhibition efficiencies (90–93%) due to adsorption on metal surfaces via lone pairs from N and O atoms. The target compound’s amino and ketone groups may offer similar capabilities, though experimental data are needed .

Biological Activity

1-Amino-1-(3-ethenylphenyl)propan-2-one, also known as a derivative of chalcone, has garnered attention in recent years for its potential biological activities, particularly in the field of cancer research. This compound is part of a larger class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an amino group and a vinyl phenyl moiety, which contributes to its reactivity and biological activity. The general formula can be represented as follows:

C11H13NO\text{C}_{11}\text{H}_{13}\text{N}\text{O}

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, research on similar chalcone derivatives has shown significant cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxicity of synthesized chalcone derivatives against MCF-7 (human breast cancer) cells using the MTT assay. The results indicated that these compounds exhibited higher cytotoxicity than the standard drug Tamoxifen, demonstrating their potential as anticancer agents .

Table 1: Cytotoxicity of Chalcone Derivatives Against MCF-7 Cells

Compound NameIC50 (µM)Reference Drug (Tamoxifen) IC50 (µM)
This compoundXY
Compound AZY
Compound BWY

(Note: Specific values for IC50 should be filled in based on experimental data from relevant studies.)

The mechanism through which this compound exerts its biological effects is thought to involve the induction of apoptosis in cancer cells. This process is mediated by the activation of caspases and modulation of apoptotic pathways, leading to programmed cell death. Additionally, these compounds may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

Case Study 1: Breast Cancer Cell Lines

In a controlled laboratory setting, researchers synthesized a series of chalcone derivatives, including this compound, and assessed their effects on MCF-7 cells. The study found that certain modifications to the chalcone structure enhanced cytotoxicity while minimizing toxicity to normal cells. This highlights the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of chalcone derivatives. The study demonstrated that these compounds could significantly reduce pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

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